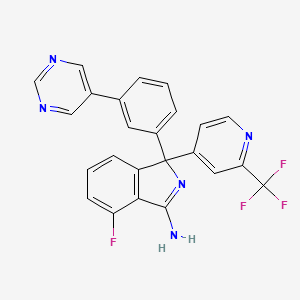

4-氟-1-(3-(嘧啶-5-基)苯基)-1-(2-(三氟甲基)吡啶-4-基)-1H-异吲哚-3-胺

描述

Synthesis Analysis

While no direct synthesis of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine was found, research into similar compounds provides insight into potential synthetic pathways. The synthesis of analogous compounds often involves multiple steps, including nucleophilic substitution, cyclization, and fluorination, to introduce the specific functional groups and achieve the complex heterocyclic architecture seen in such molecules (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine includes several noteworthy features, such as a fluorinated pyridinyl group, a pyrimidinyl phenyl moiety, and an isoindole backbone. These structural elements contribute to the compound's unique chemical behavior and interactions. The presence of fluorine atoms significantly affects the molecule's electronegativity and steric hindrance, which could influence its binding affinity in biochemical applications (Zhang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by its fluorine substitutions, which can enhance its stability and reactivity towards nucleophilic substitution reactions. Fluorinated compounds often exhibit unique reactivity profiles due to the strong C-F bond and the electron-withdrawing effect of the fluorine atoms, affecting the electronic distribution within the molecule (Sukach et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of fluorinated compounds like 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, are significantly influenced by the presence of fluorine atoms. These atoms typically confer increased thermal stability and a lower polarizability compared to non-fluorinated analogs. The specific arrangement of fluorine atoms may also affect the compound's solubility in organic solvents and water (Kubo et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in determining the compound's applications and interactions with biological targets. The electron-withdrawing effect of the trifluoromethyl and fluorophenyl groups could impact the acidity of adjacent hydrogens, potentially influencing the compound's reactivity in condensation reactions or its ability to act as a ligand in metal coordination complexes (Gan et al., 2021).

科学研究应用

代谢途径和生物转化

4-氟-1-(3-(嘧啶-5-基)苯基)-1-(2-(三氟甲基)吡啶-4-基)-1H-异吲哚-3-胺作为β-分泌酶抑制剂的一部分,已对其生物转化进行了探索。该化合物代谢广泛,在大鼠静脉注射后90%以上从粪便中排出。值得注意的是,一个独特的代谢途径被发现,涉及开环反应,随后消除一个碳原子和一个环闭合形成一个咪唑环,这是一个从体外数据中无法预料的途径 (Lindgren 等人,2013)。

合成和衍生物的产生

该化合物的结构已参与各种衍生物的合成。例如,与 5-溴-1,1,1-三氯(氟)-4-甲氧基-alk-3-en-2-ones 反应会产生特定的嘧啶-2-酮,然后进一步反应生成一系列新型化合物 (Zanatta 等人,2005)。

抗菌活性

嘧啶盐,包括 4-氟-1-(3-(嘧啶-5-基)苯基)-1-(2-(三氟甲基)吡啶-4-基)-1H-异吲哚-3-胺的衍生物,已被合成并测试其抗菌和抗真菌活性。某些化合物对各种微生物活性表现出显着的抑制作用,表明其在抗菌应用中的潜力 (Mallikarjunaswamy 等人,2013)。

杀虫剂活性

该化合物的结构已被纳入新型杀虫剂的设计中。衍生物对各种害虫表现出优异的杀虫和杀菌活性,一些化合物表现出广谱活性。这表明其在开发具有新作用模式的新型杀虫剂方面的潜在用途 (Liu 等人,2021)。

抗真菌应用

含有酰胺部分的嘧啶衍生物,包括与该化合物相关的衍生物,已显示出对各种真菌的显着抗真菌活性。这表明这些衍生物在抗真菌应用中的潜在用途 (Wu 等人,2021)。

安全和危害

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.

属性

IUPAC Name |

7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPBADHCKFUMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F4N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。